2,2'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1H-benzimidazole)
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Overview
Description
2-[({4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1H-1,3-BENZODIAZOLE typically involves the following steps :
Formation of Benzimidazole Rings: The benzimidazole rings are synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Bridge: The sulfanyl bridge is introduced by reacting the benzimidazole derivatives with thiol-containing compounds under basic conditions.
Coupling Reaction: The final step involves coupling the two benzimidazole rings via the sulfanyl bridge using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[({4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The sulfanyl bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole rings can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated benzimidazole derivatives, and various substituted benzimidazole compounds .
Scientific Research Applications
2-[({4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[({4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]BENZOIC ACID: Shares a similar benzimidazole structure but differs in the functional groups attached.
2-[(1H-BENZIMIDAZOL-1-YL)-METHYL]BENZOIC ACID: Another benzimidazole derivative with different substituents and properties.
Uniqueness
2-[({4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]PHENYL}METHYL)SULFANYL]-1H-1,3-BENZODIAZOLE is unique due to its dual benzimidazole rings connected via a sulfanyl bridge, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H18N4S2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[[4-(1H-benzimidazol-2-ylsulfanylmethyl)phenyl]methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C22H18N4S2/c1-2-6-18-17(5-1)23-21(24-18)27-13-15-9-11-16(12-10-15)14-28-22-25-19-7-3-4-8-20(19)26-22/h1-12H,13-14H2,(H,23,24)(H,25,26) |
InChI Key |
AKBOPMDMZRXYQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)CSC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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